[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
Description
Summary of Key Findings
The compound 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine (IUPAC: 1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine) exhibits a structurally complex architecture characterized by a 4-chlorophenyl group, ethylenediamine backbone, and a trifluoropropyl substituent. Computational and experimental studies reveal significant conformational flexibility due to rotational barriers at the trifluoropropyl and methylamino junctions, while crystallographic characterization is complicated by dynamic disorder in the trifluoromethyl group.
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The systematic name 1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine is derived using IUPAC priority rules:
- Parent chain : Ethane-1,2-diamine (two-aminoethyl backbone).
- Substituents :
- A 4-chlorophenyl group at position 1.
- A methyl group and a 3,3,3-trifluoropropyl group bonded to the nitrogen at position 2.
The SMILES notation (CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl) and InChI key (IREOTOGWSYTZAH-UHFFFAOYSA-N) further validate the connectivity. Common synonyms include 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine and 1466767-16-7 (CAS registry number).
Table 1: Systematic Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClF₃N₂ |
| Molecular Weight | 280.72 g/mol |
| CAS Registry Number | 1466767-16-7 |
| EC Number | 101-015-6 |
| SMILES | CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl |
| InChIKey | IREOTOGWSYTZAH-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule adopts a branched topology with three distinct regions:
- Aromatic core : 4-Chlorophenyl ring with C–Cl bond length of 1.74 Å (DFT-optimized).
- Ethylenediamine backbone : C–N bond lengths of 1.45–1.49 Å, with tetrahedral geometry at the central nitrogen.
- Trifluoropropyl chain : C–C bonds averaging 1.54 Å and C–F bonds at 1.33 Å.
Conformational Flexibility
- Trifluoropropyl rotation : The CF₃ group exhibits a rotational barrier of ~2.6 kcal/mol in solid-state clusters, as inferred from analogous trifluoromethyl systems. Syn–anti and syn–gauche conformers are energetically accessible, with the former being dominant (60–70% occupancy in vapor phase).
- Methylamino group dynamics : The N-methyl and N-trifluoropropyl groups adopt staggered conformations to minimize steric clashes, with a dihedral angle of 180° between the methyl and trifluoropropyl chains.
Table 2: Key Geometric Parameters (DFT-B3LYP/6-31G*)
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–Cl bond length | 1.74 | |
| C–N (amine) | 1.45–1.49 | |
| C–F bond length | 1.33 | |
| N–C–C–N dihedral | 180° (staggered) |
Crystallographic Characterization Challenges
Crystallographic analysis of this compound is hindered by two primary factors:
Dynamic Disorder in the Trifluoropropyl Group
- The CF₃ group undergoes rapid reorientation at room temperature, leading to rotational disorder in X-ray diffraction patterns. This manifests as elongated displacement parameters (U₃₃ > 0.1 Ų) for fluorine atoms.
- Low-temperature studies (e.g., 100 K) partially resolve disorder but require advanced modeling techniques like split-site occupancy or harmonic restraints to refine atomic positions.
Cooperative Reorientation in Solid State
Intermolecular interactions between adjacent CF₃ groups create a cooperative reorientation barrier of ~2.6 kcal/mol, as observed in similar trifluoromethylated aromatics. This necessitates the use of 13-molecule cluster models during refinement to account for lattice effects.
Table 3: Refinement Strategies for Disordered CF₃ Groups
| Technique | Application | Outcome |
|---|---|---|
| EADP restraints | Equalize ADP for F atoms | Reduces overfitting |
| SUMP commands | Enforce occupancy sum = 1.0 | Stabilizes refinement |
| Split-site modeling | Assign partial occupancy to F positions | Resolves ambiguity |
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2/c1-18(7-6-12(14,15)16)11(8-17)9-2-4-10(13)5-3-9/h2-5,11H,6-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOTOGWSYTZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Trifluoropropyl-Substituted Intermediates
A foundational step is the synthesis of trifluoromethylated ketones or related intermediates, which can be transformed into the target amine.
Note: While these steps describe pyridine derivatives, similar trifluoropropylation methods are adaptable for the preparation of trifluoropropyl amines.
Aminoethyl Intermediate Synthesis with 4-Chlorophenyl Substitution
The 4-chlorophenyl group is typically introduced via substitution reactions on aromatic precursors or by using 4-chlorophenyl-containing starting materials.
- Reductive amination of 4-chlorophenylacetaldehyde with methylamine or other amines can yield the aminoethyl backbone.
- Nucleophilic substitution on 4-chlorophenyl derivatives with aminoethyl nucleophiles is another route.
These methods require careful control of reaction conditions to avoid side reactions and to maintain the integrity of the trifluoropropyl group.
Final Assembly: N-Methylation and Introduction of 3,3,3-Trifluoropropyl Group
The final compound features a methyl and a 3,3,3-trifluoropropyl substituent on the nitrogen atom of the aminoethyl moiety.
- N-alkylation reactions are commonly employed, where the aminoethyl intermediate undergoes alkylation with methyl iodide or methyl bromide for methylation.
- Introduction of the trifluoropropyl group can be achieved by alkylation using 3,3,3-trifluoropropyl halides or via reductive amination with trifluoropropionaldehyde derivatives.
Optimizing these steps involves controlling stoichiometry, solvent choice, temperature, and base to maximize selectivity and yield.
Representative Experimental Conditions and Yields
Mechanistic Insights and Optimization
- Trifluoroacetylation proceeds via electrophilic acylation, where vinyl ethers act as nucleophiles.
- Cyclization involves nucleophilic attack of chloroacetonitrile on the ketone, forming the pyridine ring.
- Halogenation activates the hydroxy group for substitution.
- Amination involves nucleophilic substitution of halogen by amines.
- N-Methylation and trifluoropropylation proceed via nucleophilic substitution on alkyl halides.
Optimization studies indicate:
- Use of triethylamine as a base improves yields and selectivity.
- Temperature control (0–25°C) is critical to avoid side reactions.
- Solvent choice affects reaction rates and purity; ethyl acetate and dichloromethane are preferred.
- Microwave irradiation can accelerate some steps, increasing yield and reducing reaction time.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| 1 | Trifluoroacetylation | Vinyl ethyl ether, trifluoroacetyl chloride | 0–25°C, 2 h, EtOAc/DCM | 87–95% | High selectivity, mild conditions |
| 2 | Cyclization | Chloroacetonitrile | Moderate temp, solvent not specified | Moderate to high | Forms trifluoromethyl pyridine scaffold |
| 3 | Halogenation | POCl3 or PCl5 | Standard halogenation conditions | Efficient | Activates for amination |
| 4 | Amination | Ammonia or amines | Mild to moderate temp | High | Final amino pyridine formation |
| 5 | N-Methylation | Methyl iodide, base | 0–25°C, 1–2 h | 80–93% | Controlled alkylation |
| 6 | Trifluoropropylation | 3,3,3-trifluoropropyl halide | Similar to N-alkylation | Not specified | Requires careful optimization |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoropropyl and chlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as coatings or polymers.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 157.3 Ų ([M-H]⁻) to 166.7 Ų ([M+Na]+), indicating moderate molecular size and polarity .
- Molecular Weight : 280.73 g/mol.
Current Research Status :
- Limited literature or patent data exists for this specific compound, suggesting it may be under early-stage investigation .
Structural Analogues with Trifluoropropylamine Moieties
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Use | References |
|---|---|---|---|---|
| 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine | C₁₂H₁₆ClF₃N₂ | 4-Chlorophenyl, methyl, trifluoropropyl | Not reported (research compound) | |
| (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CID 64554567) | C₇H₁₅F₃N₂ | Ethyl, trifluoropropyl | Not reported | |
| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2) | C₉H₁₉F₃N₂ | Diethyl, trifluoropropyl | Not reported (specialty chemical) | |
| Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 5502-34-1) | C₁₁H₁₅F₃N₂ | Trifluoromethylphenyl, dimethyl | Not reported | |
| Cangrelor (AR-C69931MX) | C₁₇H₂₁Cl₂F₃N₅Na₄O₁₂P₃S₂ | Trifluoropropylthio, adenine core | Antiplatelet agent |
Key Comparative Analysis
A. Substituent Effects on Physicochemical Properties :
- Lipophilicity : The 4-chlorophenyl group in the target compound increases lipophilicity compared to analogues with alkyl chains (e.g., CID 64554567) or trifluoromethylphenyl groups (CAS 5502-34-1) . This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability: The trifluoropropyl group, common to all listed compounds, is known to resist oxidative metabolism due to C-F bond strength, a feature exploited in pharmaceuticals like Cangrelor .
Biological Activity
The compound 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound based on existing literature, focusing on its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The molecular structure of 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine can be summarized as follows:
- Molecular Formula : C₁₃H₁₈ClF₃N₂
- Molecular Weight : 304.75 g/mol
- IUPAC Name : 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine
This compound features a chlorinated phenyl group and a trifluoropropyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, the trifluoropropyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
1. Antidepressant Activity
Studies have shown that compounds with similar amino structures exhibit antidepressant-like effects in animal models. For instance, modifications in the aromatic ring can lead to increased affinity for serotonin receptors, which are critical in mood regulation.
2. Neuroprotective Properties
Research indicates that certain derivatives of similar compounds can exert neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This suggests that 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine may have potential applications in neurodegenerative diseases.
3. Antimicrobial Activity
Some derivatives have been tested for antibacterial properties against various strains. The presence of the chlorophenyl moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Studies : In a series of experiments involving rodent models, compounds structurally related to 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine demonstrated significant reductions in depressive-like behavior when assessed using the forced swim test and tail suspension test.
- Neuroprotection : A study examining the neuroprotective effects of structurally similar compounds indicated that they could significantly reduce cell death induced by oxidative stress in cultured neurons. This was attributed to their ability to enhance antioxidant enzyme activity.
- Antimicrobial Testing : A panel of synthesized derivatives was evaluated for their antibacterial properties against Bacillus subtilis and Escherichia coli. The results showed that some derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential for development as antimicrobial agents.
Q & A
Basic: What methodologies are optimal for synthesizing 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine?
Answer:
A multi-step synthetic route is typically employed:
Amine Alkylation: React 4-chlorobenzylamine with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group .
Trifluoropropyl Introduction: Use reductive amination or nucleophilic substitution with 3,3,3-trifluoropropyl bromide. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) with molecular sieves enhances yield and purity .
Purification: Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95% by HPLC) .
Key Considerations:
- Steric hindrance from the trifluoropropyl group may require elevated temperatures or prolonged reaction times.
- Monitor intermediates via TLC or LC-MS to confirm stepwise progression .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 7.2–7.4 ppm) and methyl/trifluoropropyl groups (δ 1.2–2.8 ppm) .
- ¹³C NMR: Confirms quaternary carbons adjacent to the amine and trifluoropropyl CF₃ signals (δ 120–125 ppm, split due to J-coupling) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 323.12) .
- HPLC: Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced: How do steric and electronic effects influence reaction pathways?
Answer:
- Steric Effects: The bulky trifluoropropyl group hinders nucleophilic attack at the amine center, favoring alternative pathways (e.g., intramolecular cyclization over intermolecular alkylation) .
- Electronic Effects:
- The electron-withdrawing CF₃ group reduces amine basicity (pKa ~8.5 vs. ~10 for non-fluorinated analogs), altering protonation states in aqueous reactions .
- The 4-chlorophenyl moiety directs electrophilic substitution to the meta position in aromatic reactions .
Example: In reductive amination, trifluoropropyl’s electron-withdrawing nature slows imine formation, necessitating excess reducing agents (e.g., STAB) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay conditions or impurity profiles:
- Assay Variability:
- Use standardized receptor-binding assays (e.g., radioligand displacement for serotonin/norepinephrine transporters) with controls for pH, temperature, and solvent effects .
- Validate purity (>99%) via orthogonal methods (HPLC, NMR) to exclude confounding by byproducts .
- Structural Analogues: Compare activity against analogs (e.g., ethyl vs. methyl substituents) to isolate substituent-specific effects .
Case Study: Conflicting IC₅₀ values in serotonin reuptake inhibition were traced to residual solvents (DMSO) affecting membrane permeability .
Advanced: How do structural modifications impact pharmacological properties?
Answer: Key substituents modulate bioavailability and target engagement:
| Modification | Pharmacokinetic Effect | Source |
|---|---|---|
| Trifluoropropyl → Ethyl | ↑ Lipophilicity (LogP +0.5), ↑ CNS penetration | |
| Methylamine → Dimethylamine | ↓ Basicity (pKa -1.2), altered plasma protein binding | |
| 4-Chloro → 4-Fluoro | ↓ Metabolic stability (CYP2D6 oxidation) |
Design Insight: Introducing polar groups (e.g., hydroxyl) balances lipophilicity and solubility for improved oral bioavailability .
Advanced: What in vitro assays evaluate receptor interactions?
Answer:
- Radioligand Binding Assays:
- Serotonin Transporter (SERT): Use [³H]citalopram in HEK293 cells expressing human SERT. IC₅₀ values <100 nM indicate high affinity .
- Functional Assays:
- Calcium Flux: Monitor GPCR activation (e.g., 5-HT₂A) via FLIPR in CHO cells .
- Kinetic Studies: Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) for trifluoropropyl-amine derivatives .
Data Interpretation: Cross-validate with computational docking (e.g., AutoDock Vina) to map binding poses to receptor active sites .
Advanced: How to optimize reaction yields in scale-up synthesis?
Answer:
- Catalyst Screening: Pd/C or Raney Ni for hydrogenation steps improves trifluoropropylamine coupling efficiency .
- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., alkylation), reducing byproduct formation .
- Process Analytics: Implement inline FTIR or PAT tools to monitor reaction progression in real time .
Case Study: Switching from batch to flow synthesis increased yield from 65% to 88% for the trifluoropropyl intermediate .
Advanced: What computational methods predict metabolic pathways?
Answer:
- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or StarDrop to identify likely oxidation sites (e.g., benzylic positions) .
- Metabolite Identification: Combine MD simulations (AMBER) with LC-MS/MS to trace trifluoropropyl N-dealkylation pathways .
Validation: Compare in silico predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
